molecular formula C8H11BrO4 B14487890 2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 65462-76-2

2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate

Cat. No.: B14487890
CAS No.: 65462-76-2
M. Wt: 251.07 g/mol
InChI Key: OFSIEEOEIRTQHH-UHFFFAOYSA-N
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Description

2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C8H11BrO4. It is a derivative of methacrylic acid and contains a bromoacetyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate can be synthesized through a single-step reaction. The process involves the reaction of bromoacetyl bromide with 2-hydroxyethyl methacrylate in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium iodide in acetone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory preparation method, scaled up to meet industrial demands. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Polymerization: The methacrylate group allows the compound to participate in radical polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides, thioesters, and esters.

    Polymerization: The major products are polymers with methacrylate backbones, which can be tailored for specific applications.

Scientific Research Applications

2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate involves its reactive bromoacetyl and methacrylate groups. The bromoacetyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The methacrylate group can participate in radical polymerization, forming polymers with desired properties. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl Methacrylate: Lacks the bromoacetyl group, making it less reactive in nucleophilic substitution reactions.

    Bromoacetyl Bromide: Contains the bromoacetyl group but lacks the methacrylate functionality, limiting its use in polymerization reactions.

Uniqueness

2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate is unique due to its dual functionality, allowing it to participate in both nucleophilic substitution and polymerization reactions. This versatility makes it valuable in various scientific and industrial applications .

Properties

CAS No.

65462-76-2

Molecular Formula

C8H11BrO4

Molecular Weight

251.07 g/mol

IUPAC Name

2-(2-bromoacetyl)oxyethyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H11BrO4/c1-6(2)8(11)13-4-3-12-7(10)5-9/h1,3-5H2,2H3

InChI Key

OFSIEEOEIRTQHH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)CBr

Origin of Product

United States

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